

# Spectroscopic data (NMR, FTIR, Mass Spec) of Bis([3-triethoxysilyl)propyl]urea

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## Compound of Interest

Compound Name: Bis([3-triethoxysilyl)propyl]urea

Cat. No.: B7780007

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## Spectroscopic Profile of Bis([3-triethoxysilyl)propyl]urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Bis([3-triethoxysilyl)propyl]urea**, a key organosilane in various research and industrial applications. This document details expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring these spectra.

## Chemical Structure and Overview

**Bis([3-triethoxysilyl)propyl]urea** is a bifunctional organosilane characterized by a central urea linkage flanked by two propyl chains, each terminating in a triethoxysilyl group. This structure allows for versatile chemical modifications and applications, including surface functionalization and polymer synthesis.

Caption: Chemical Structure of **Bis([3-triethoxysilyl)propyl]urea**.

## Spectroscopic Data Summary

The following tables summarize the expected quantitative data from NMR, FTIR, and Mass Spectrometry for **Bis([3-triethoxysilyl)propyl]urea**. These values are based on data from

structurally similar compounds and established spectroscopic principles.[1]

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~5.4	Triplet	2H	NH
~3.8	Quartet	12H	Si-O-CH <sub>2</sub> -CH <sub>3</sub>
~3.1	Quartet	4H	N-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -Si
~1.6	Multiplet	4H	N-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -Si
~1.2	Triplet	18H	Si-O-CH <sub>2</sub> -CH <sub>3</sub>
~0.6	Triplet	4H	N-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -Si

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~159	C=O
~58	Si-O-CH <sub>2</sub> -CH <sub>3</sub>
~43	N-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -Si
~23	N-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -Si
~18	Si-O-CH <sub>2</sub> -CH <sub>3</sub>
~7	N-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -Si

Table 3: Predicted  $^{29}\text{Si}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Assignment
-45 to -50	(EtO) <sub>3</sub> Si-

Table 4: Key FTIR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group
~3330	N-H Stretch	Urea
~2975, 2927, 2885	C-H Stretch	Propyl, Ethyl
~1630	C=O Stretch (Amide I)	Urea
~1570	N-H Bend (Amide II)	Urea
~1100, 1075	Si-O-C Stretch	Triethoxysilyl
~955	Si-O-C Stretch	Triethoxysilyl
~780	Si-C Stretch	Silylpropyl

Table 5: Expected Mass Spectrometry Fragments

m/z	Proposed Fragment
468	[M] <sup>+</sup>
423	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
378	[M - 2(OCH <sub>2</sub> CH <sub>3</sub> )] <sup>+</sup>
247	[(EtO) <sub>3</sub> Si(CH <sub>2</sub> ) <sub>3</sub> NHCONH <sub>2</sub> ] <sup>+</sup>
221	[(EtO) <sub>3</sub> Si(CH <sub>2</sub> ) <sub>3</sub> NH] <sup>+</sup>
163	[(EtO) <sub>3</sub> Si] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **Bis([3-triethoxysilyl]propyl)urea**, adapted from established procedures for similar organosilicon compounds.<sup>[1]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker AC-300 spectrometer or equivalent, operating at 300 MHz for  $^1\text{H}$ , 75 MHz for  $^{13}\text{C}$ , and 59.6 MHz for  $^{29}\text{Si}$ .

#### Sample Preparation:

- Dissolve approximately 10-20 mg of **Bis([3-triethoxysilyl]propyl)urea** in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- Transfer the solution to a 5 mm NMR tube.
- Use tetramethylsilane (TMS) as an internal or external reference standard.

#### Data Acquisition:

- $^1\text{H}$  NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
- $^{13}\text{C}$  NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of  $^{13}\text{C}$ .
- $^{29}\text{Si}$  NMR: Acquire spectra using a proton-decoupled pulse sequence. Due to the low natural abundance and negative gyromagnetic ratio of  $^{29}\text{Si}$ , a relaxation agent such as chromium(III) acetylacetonate may be added, and a longer relaxation delay may be necessary.

#### Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase and baseline correct the resulting spectra.
- Calibrate the chemical shift scale using the TMS signal (0 ppm).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A Nicolet Nexus-FTIR or Specord M-80 spectrophotometer, or equivalent, equipped with a universal attenuated total reflectance (ATR) accessory.

#### Sample Preparation:

- Place a small drop of the liquid **Bis([3-triethoxysilyl]propyl)urea** directly onto the ATR crystal.
- Alternatively, if the sample is a solid, a small amount of the powder can be pressed firmly against the crystal.
- For transmission mode, a thin film of the sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

#### Data Acquisition:

- Record the spectrum in the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ).
- Collect a background spectrum of the clean, empty ATR crystal or KBr plates prior to sample analysis.
- Co-add a sufficient number of scans (e.g., 32-64) to obtain a high-quality spectrum.

#### Data Processing:

- The software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
- Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

## Mass Spectrometry (MS)

Instrumentation: A Finnigan SSQ-710 mass spectrometer or equivalent, capable of electron ionization (EI) or electrospray ionization (ESI).

#### Sample Preparation:

- For EI-MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

- For ESI-MS: Prepare a more dilute solution (e.g., 10-100 µg/mL) in a solvent compatible with electrospray, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

#### Data Acquisition:

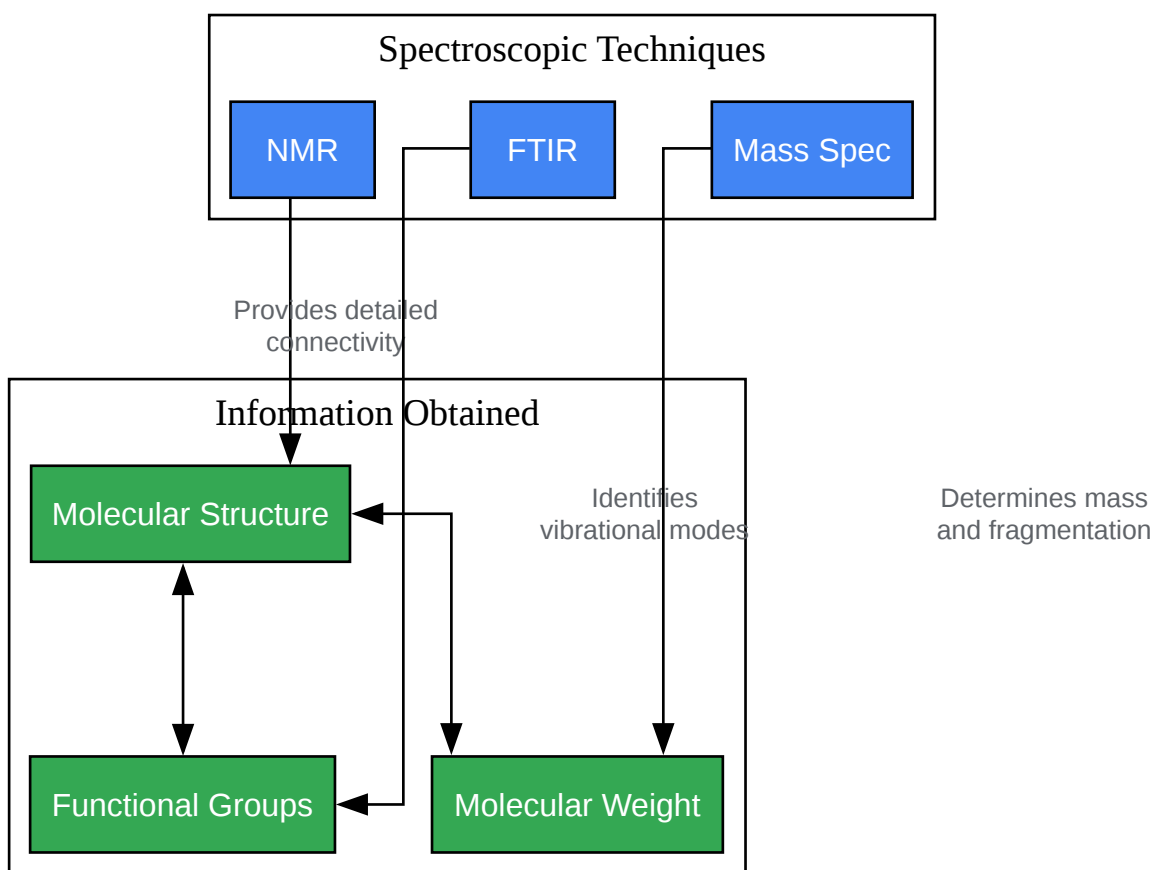
- EI-MS: Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS). Use a standard electron energy of 70 eV.
- ESI-MS: Infuse the sample solution directly into the ion source using a syringe pump.
- Acquire the mass spectrum over a suitable m/z range (e.g., 50-600 amu).

#### Data Processing:

- Identify the molecular ion peak  $[M]^+$  or protonated molecule  $[M+H]^+$ .
- Analyze the fragmentation pattern to identify characteristic fragment ions that can be used to confirm the structure of the molecule.

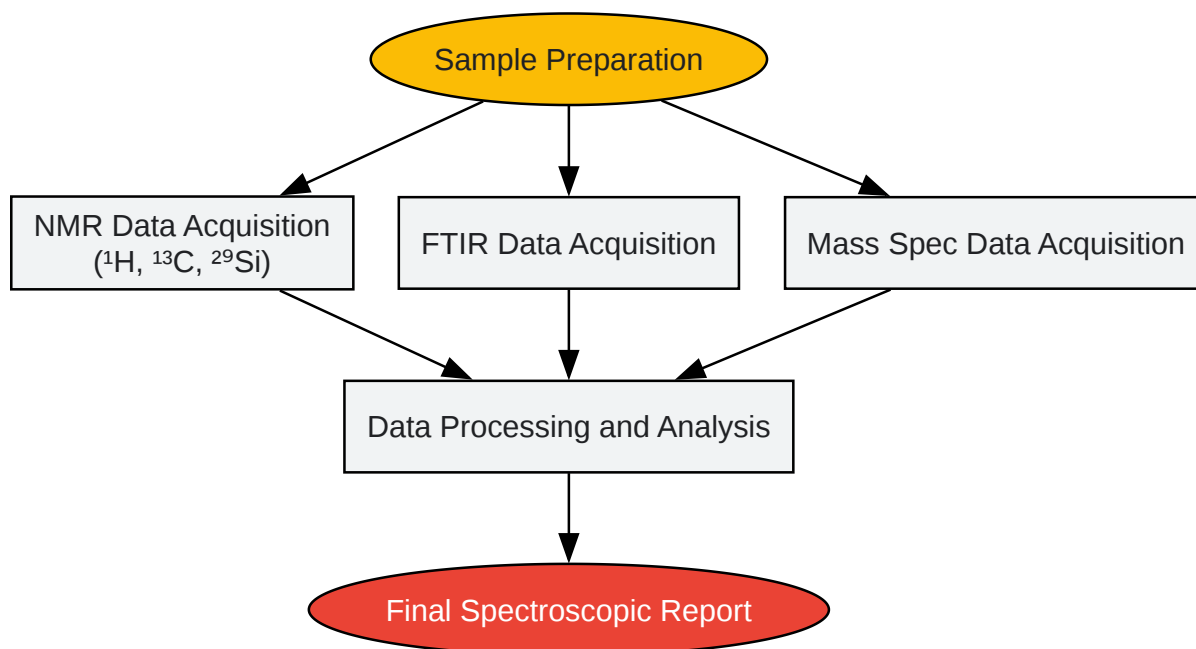
## Logical Relationships and Workflows

The following diagrams illustrate the relationships between the different spectroscopic techniques and a typical experimental workflow.



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Caption: Interrelation of Spectroscopic Data.



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Caption: General Experimental Workflow.

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## References

- 1. researchgate.net [researchgate.net]
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